molecular formula C13H11ClN4S2 B14686343 2,2'-(o-Chlorobenzylidenediimino)dithiazole CAS No. 35107-86-9

2,2'-(o-Chlorobenzylidenediimino)dithiazole

Cat. No.: B14686343
CAS No.: 35107-86-9
M. Wt: 322.8 g/mol
InChI Key: WTZRJVKVLMUZMK-UHFFFAOYSA-N
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Description

2,2’-(o-Chlorobenzylidenediimino)dithiazole is a heterocyclic compound that belongs to the dithiazole family It is characterized by the presence of sulfur and nitrogen atoms in its ring structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(o-Chlorobenzylidenediimino)dithiazole typically involves the reaction of o-chlorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the dithiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 2,2’-(o-Chlorobenzylidenediimino)dithiazole are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(o-Chlorobenzylidenediimino)dithiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted dithiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(o-Chlorobenzylidenediimino)dithiazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to the observed biological activities, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dithia-3,5-diazoles: These compounds have a similar ring structure but differ in the arrangement of sulfur and nitrogen atoms.

    1,3-Dithia-2,5-diazoles: Another class of dithiazole compounds with different sulfur and nitrogen arrangements.

Uniqueness

2,2’-(o-Chlorobenzylidenediimino)dithiazole is unique due to the presence of the o-chlorobenzylidene moiety, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

35107-86-9

Molecular Formula

C13H11ClN4S2

Molecular Weight

322.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N,N'-bis(1,3-thiazol-2-yl)methanediamine

InChI

InChI=1S/C13H11ClN4S2/c14-10-4-2-1-3-9(10)11(17-12-15-5-7-19-12)18-13-16-6-8-20-13/h1-8,11H,(H,15,17)(H,16,18)

InChI Key

WTZRJVKVLMUZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(NC2=NC=CS2)NC3=NC=CS3)Cl

Origin of Product

United States

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